N-{2-nitrophenyl}pentanamide
Description
N-(2-Nitrophenyl)Pentanamide is an arylpentanamide derivative characterized by a pentanamide backbone linked to a 2-nitrophenyl substituent. The 2-nitro group introduces strong electron-withdrawing effects, which may influence solubility, metabolic stability, and target binding compared to derivatives with electron-donating groups (e.g., methoxy) .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-(2-nitrophenyl)pentanamide |
InChI |
InChI=1S/C11H14N2O3/c1-2-3-8-11(14)12-9-6-4-5-7-10(9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) |
InChI Key |
KIDROIRZVOUZJO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Anthelmintic Activity: Comparison with N-(4-Methoxyphenyl)Pentanamide
N-(4-Methoxyphenyl)Pentanamide (N4MP), a simplified derivative of albendazole, demonstrates potent anthelmintic activity against Toxocara canis larvae (L3) with reduced cytotoxicity. Key findings include:
- 30–50% for albendazole) .
- Drug-Likeness : N4MP adheres to Lipinski’s Rule of Five, with a topological polar surface area (TPSA) of 46.3 Ų, logP of 2.7, and high gastrointestinal absorption, favoring oral administration .
- Synthetic Accessibility: N4MP requires simpler synthesis (using 4-anisidine and pentanoic acid) compared to albendazole, which has a 2-fold higher synthetic complexity score .
The electron-withdrawing nitro group could also enhance metabolic degradation, a common issue with nitroaromatics .
Antitubercular Activity: Comparison with Sulfonamide Derivatives
Sulfonamide-functionalized pentanamides, such as N4-Valeroylsulfamerazine and N4-Valeroylsulfathiazole, exhibit antitubercular properties. Key
| Compound | Yield (%) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| N4-Valeroylsulfathiazole | 96 | 220–221 | Thiazole, SO₂NH |
| N4-Valeroylsulfamerazine | 34 | Not reported | Pyrimidine, SO₂NH |
| N-(2-Nitrophenyl)Pentanamide | — | — | Nitrophenyl, CONH |
Dopamine Receptor Targeting: Piperazine-Functionalized Analogs
Piperazine-linked pentanamides, such as 5-(4-(3-cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7d), target dopamine D3 receptors. These compounds prioritize CNS penetration, with logP values ~3.5 and TPSA >80 Ų. N-(2-Nitrophenyl)Pentanamide’s nitro group likely reduces BBB permeability due to increased polarity, making it less suitable for neurotherapeutic applications .
Toxicity and Metabolic Stability
- Nitroaromatics: Nitro groups are often associated with mutagenic risks due to nitroso metabolite formation.
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